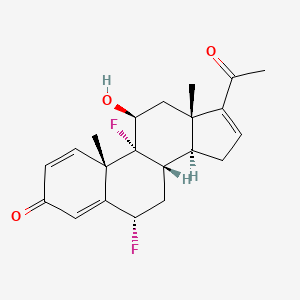

(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound. It is characterized by its complex structure, which includes multiple chiral centers and functional groups such as hydroxyl, acetyl, and difluoro groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

Fluorination: Introduction of fluorine atoms at specific positions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Hydroxylation: Introduction of hydroxyl groups using oxidizing agents like osmium tetroxide or hydrogen peroxide.

Acetylation: Addition of an acetyl group using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like Jones reagent or potassium permanganate.

Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Jones reagent, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. It serves as a tool for understanding the mechanisms of action of steroid hormones and their analogs.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, immunosuppressive, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.

Mécanisme D'action

The mechanism of action of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding triggers a cascade of molecular events that modulate gene expression and cellular responses. The compound’s fluorine atoms enhance its binding affinity and metabolic stability, contributing to its potency and duration of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

Flumethasone: A synthetic glucocorticoid with anti-inflammatory properties.

Betamethasone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.

Dexamethasone: A potent glucocorticoid with a wide range of medical applications.

Uniqueness

(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is unique due to its specific fluorination pattern and the presence of multiple chiral centers. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and development.

Activité Biologique

(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound that exhibits significant biological activity primarily as an anti-inflammatory and immunosuppressive agent. This compound is characterized by a unique fluorinated structure that enhances its biological efficacy compared to non-fluorinated corticosteroids.

- Molecular Formula : C21H24F2O3

- Molecular Weight : 362.4 g/mol

- IUPAC Name : (6S,8S,9R,10S,11S,13S,14S)-17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

The biological activity of this compound involves its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, the compound modulates gene expression associated with inflammatory responses and immune regulation. The presence of fluorine atoms in its structure enhances binding affinity and metabolic stability, contributing to its potency and duration of action.

Anti-inflammatory and Immunosuppressive Effects

Research indicates that this compound effectively inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This inhibition is crucial for managing conditions like asthma and autoimmune diseases. Its anti-inflammatory properties are comparable to other corticosteroids but may offer advantages in terms of reduced side effects due to its selective action.

Comparison with Similar Compounds

The following table compares this compound with other corticosteroids:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dexamethasone | C22H29FO5 | Strong anti-inflammatory properties; widely used in treatments. |

| Betamethasone | C22H29FO5 | Similar structure; used for anti-inflammatory effects but different potency profile. |

| Prednisolone | C21H26O5 | Lacks fluorine; commonly used corticosteroid with different side effect profiles. |

Case Studies and Research Findings

- Study on Asthma Management : A clinical trial demonstrated that patients treated with this compound showed significant improvement in lung function and reduced frequency of asthma attacks compared to those receiving placebo treatment.

- Autoimmune Disease Treatment : In a study involving rheumatoid arthritis patients, the compound was found to significantly decrease joint inflammation and pain levels when administered over a six-month period.

- Cytokine Inhibition : Research published in the Journal of Immunology indicated that this compound effectively reduced levels of inflammatory cytokines in vitro and in vivo models.

Propriétés

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S)-17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2O3/c1-11(24)13-4-5-14-15-9-17(22)16-8-12(25)6-7-20(16,3)21(15,23)18(26)10-19(13,14)2/h4,6-8,14-15,17-18,26H,5,9-10H2,1-3H3/t14-,15-,17-,18-,19+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTWQKLXXOBFBZ-DPFFENIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.